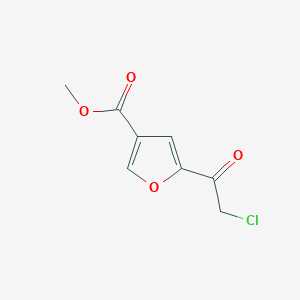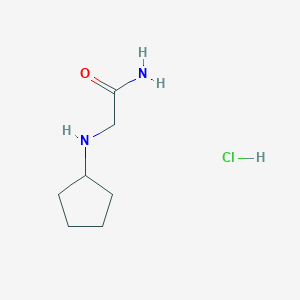
1,3-Diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)-propanedioate
Overview
Description
1,3-Diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)-propanedioate, also known as 4-fluoro-5-methyl-2-nitroanisole (FMNA), is a synthetic compound with a wide range of applications in scientific research. FMNA is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the production of fluorinated polymers, which are used in a variety of industrial and medical applications. FMNA has been studied extensively in the past few decades due to its wide range of applications.
Scientific Research Applications
Chemical Synthesis and Transformation
Downstream Processing of Biologically Produced Diols : The separation and purification of biologically produced diols, such as 1,3-propanediol, are significant due to their applications in the production of polymers and chemicals. Innovative separation technologies like aqueous two-phase extraction and pervaporation are highlighted for their potential in improving yield, purity, and energy consumption in the production process (Xiu & Zeng, 2008).
Synthesis of Halogenated Aromatic Compounds : The practical synthesis of 2-fluoro-4-bromobiphenyl demonstrates the development of methodologies for synthesizing halogenated aromatic compounds, which are key intermediates in manufacturing various pharmaceutical and industrial chemicals (Qiu et al., 2009).
Biodegradability and Environmental Impact
Degradation Processes of Nitisinone : A study on nitisinone (NTBC), a triketone herbicide and medical treatment, using LC-MS/MS to determine its stability under various conditions, identifies degradation products and their stability. This research could provide insights into the environmental behavior and potential degradation pathways of "1,3-Diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)-propanedioate" (Barchańska et al., 2019).
Environmental Relevance of Organophosphonates : The review discusses the environmental impact, biodegradability, and removal of phosphonates in wastewater treatment plants, highlighting the challenges posed by these compounds due to their stability against biological degradation. This could be relevant for understanding the environmental aspects of "1,3-Diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)-propanedioate" if it shares similar properties (Rott et al., 2018).
properties
IUPAC Name |
diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO6/c1-4-21-13(17)12(14(18)22-5-2)9-6-8(3)10(15)7-11(9)16(19)20/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDRMZDNRDAPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C(=C1)C)F)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145636 | |
| Record name | Propanedioic acid, 2-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)-propanedioate | |
CAS RN |
1251950-59-0 | |
| Record name | Propanedioic acid, 2-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251950-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)

![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)


![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)




![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
